
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of an acetyl group at the N(2) position and a 2,4-dinitrophenyl group at the N(6) position of the lysine molecule. It is primarily used in biochemical research to study protein modifications and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine typically involves multiple steps:
Protection of the Lysine Amino Groups: The ε-amino group of lysine is protected using a suitable protecting group such as carbobenzyloxy (Cbz).
Acetylation: The α-amino group is acetylated using acetic anhydride under basic conditions.
Dinitrophenylation: The protected lysine is then reacted with 2,4-dinitrofluorobenzene (DNFB) to introduce the dinitrophenyl group at the ε-amino position.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols or amines under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted lysine derivatives.
Hydrolysis: Lysine and acetic acid.
Reduction: Amino derivatives of lysine.
Applications De Recherche Scientifique
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is widely used in scientific research:
Chemistry: As a model compound to study nucleophilic aromatic substitution reactions.
Biology: To investigate protein modifications and interactions, particularly in the context of post-translational modifications.
Medicine: In the development of diagnostic assays for detecting specific protein modifications.
Industry: As a reagent in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine exerts its effects involves its ability to modify proteins. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function. This modification can affect protein-protein interactions, enzyme activity, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)ornithine: Similar structure but with ornithine instead of lysine.
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)arginine: Similar structure but with arginine instead of lysine.
Uniqueness
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is unique due to its specific modification pattern, which allows for targeted studies of lysine modifications in proteins. Its distinct chemical properties make it a valuable tool in biochemical research.
Propriétés
Numéro CAS |
22619-87-0 |
|---|---|
Formule moléculaire |
C14H18N4O7 |
Poids moléculaire |
354.32 g/mol |
Nom IUPAC |
(2S)-2-acetamido-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C14H18N4O7/c1-9(19)16-12(14(20)21)4-2-3-7-15-11-6-5-10(17(22)23)8-13(11)18(24)25/h5-6,8,12,15H,2-4,7H2,1H3,(H,16,19)(H,20,21)/t12-/m0/s1 |
Clé InChI |
QFBZXFVWBHWWLX-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


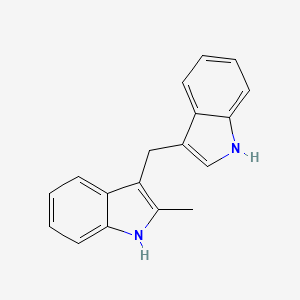
![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)

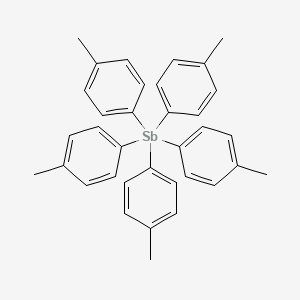
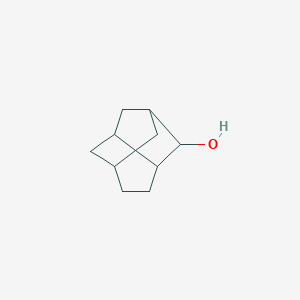
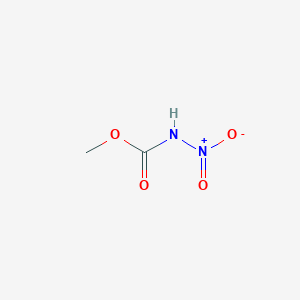
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
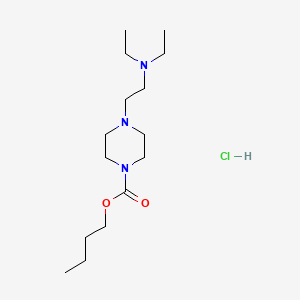
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)
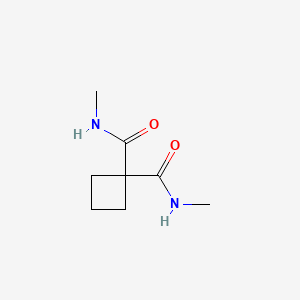
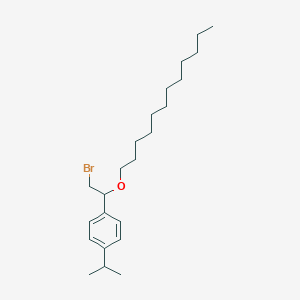

![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
